2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid
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Overview
Description
2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenylpropyl group, and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-Methylphenoxyacetic Acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(3-Methylphenoxy)ethanone: This step involves the reaction of 3-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylamine to form the ethanone derivative.
Formation of the Piperazine Derivative: The final step involves the reaction of 2-(3-methylphenoxy)ethanone with 1-(3-phenylpropyl)piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenylpropyl derivatives.
Scientific Research Applications
2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenylpropyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
- 2-(3-Methylphenoxy)-1-[4-(4-phenylbutyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone
Uniqueness
2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group and the 3-phenylpropyl group provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-19-7-5-11-21(17-19)26-18-22(25)24-15-13-23(14-16-24)12-6-10-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-9,11,17H,6,10,12-16,18H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKRQPIHPCJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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